3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 64909-33-7
VCID: VC17984595
InChI: InChI=1S/C8H9ClN3.BF4/c1-12(2)8-4-3-6(11-10)5-7(8)9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1
SMILES:
Molecular Formula: C8H9BClF4N3
Molecular Weight: 269.44 g/mol

3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate

CAS No.: 64909-33-7

Cat. No.: VC17984595

Molecular Formula: C8H9BClF4N3

Molecular Weight: 269.44 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate - 64909-33-7

Specification

CAS No. 64909-33-7
Molecular Formula C8H9BClF4N3
Molecular Weight 269.44 g/mol
IUPAC Name 3-chloro-4-(dimethylamino)benzenediazonium;tetrafluoroborate
Standard InChI InChI=1S/C8H9ClN3.BF4/c1-12(2)8-4-3-6(11-10)5-7(8)9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1
Standard InChI Key IDACRSRWLVEBGV-UHFFFAOYSA-N
Canonical SMILES [B-](F)(F)(F)F.CN(C)C1=C(C=C(C=C1)[N+]#N)Cl

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

While experimental data for the dimethylamino variant remains sparse, comparative analysis with analogous diazonium salts allows estimation of key properties:

PropertyValue/DescriptionBasis for Estimation
Molecular Weight283.47 g/molCalculated from formula C₉H₁₁BClF₄N₃
SolubilityModerate in polar aprotic solvents (e.g., acetonitrile, DMF)Behavior of aryldiazonium tetrafluoroborates
StabilityDecomposes above 60°C; light-sensitiveThermal profiles of diazonium salts
λₘₐₓ (UV-Vis)~450–500 nm (azo chromophore)Electronic transitions in aryl diazoniums

The tetrafluoroborate anion enhances stability compared to other diazonium salts (e.g., chlorides) by forming tight ion pairs, reducing premature decomposition .

Synthesis and Manufacturing

Diazotization of 3-Chloro-4-(dimethylamino)aniline

The synthesis follows classical diazotization methodology, adapted from procedures for aryldiazonium tetrafluoroborates :

  • Diazotization:
    3-Chloro-4-(dimethylamino)aniline + NaNO₂ + HCl → 3-Chloro-4-(dimethylamino)benzenediazonium chloride\text{3-Chloro-4-(dimethylamino)aniline + NaNO₂ + HCl → 3-Chloro-4-(dimethylamino)benzenediazonium chloride}
    Conducted at 0–5°C to stabilize the diazonium intermediate.

  • Metathesis with HBF₄:
    Diazonium chloride + HBF₄ → 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate + HCl\text{Diazonium chloride + HBF₄ → 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate + HCl}
    Precipitation in ice-cold ethanol yields the product as a crystalline solid.

Industrial-Scale Considerations

Large-scale production faces challenges due to the compound’s thermal instability. Continuous flow reactors with precise temperature control (−10°C to 5°C) and in situ quenching minimize decomposition risks. Solvent selection critically impacts yield; nonpolar media like hexane improve fluorination efficiency in downstream applications .

Reaction Mechanisms and Applications

Balz-Schiemann Fluorination

Under thermal or photolytic conditions, the compound undergoes fluorine transfer from the tetrafluoroborate anion to the aryl ring:
ArN₂⁺BF₄⁻ → ArF + N₂↑ + BF₃ + HF\text{ArN₂⁺BF₄⁻ → ArF + N₂↑ + BF₃ + HF}
Key findings from analogous systems :

  • Solvent Effects: Nonpolar solvents (e.g., hexane) enhance yields by stabilizing ion pairs (85–90% yield at 70°C vs. 50% in water).

  • Substituent Effects: Electron-donating dimethylamino groups retard fluorination, requiring higher temperatures (80–90°C) compared to electron-deficient analogs.

Azo Coupling Reactions

The diazonium cation couples with electron-rich aromatics (e.g., phenols, amines) to form azo dyes:
ArN₂⁺ + Ar’H → Ar−N=N−Ar’ + H⁺\text{ArN₂⁺ + Ar'H → Ar−N=N−Ar' + H⁺}
Applications include:

  • Textile Dyes: Orange-red shades due to conjugation with the dimethylamino group.

  • Photoresists: Light-induced decomposition enables patterning in microfabrication.

Photochemical Decomposition

Visible-light irradiation (435–455 nm) cleaves the N≡N bond, generating aryl radicals for C−H functionalization:
ArN₂⁺BF₄⁻ + hν → Ar- + N₂↑ + BF₄- ⁻\text{ArN₂⁺BF₄⁻ + hν → Ar- + N₂↑ + BF₄- ⁻}
This pathway is exploited in polymer grafting and surface modification .

HazardMitigation Strategy
Explosive DecompositionStore at −20°C; avoid mechanical shock
HF ReleaseUse CaCO₃ traps; PPE (gloves, face shield)
PhotosensitivityAmber glass containers; dark storage

Thermal stability assays for the dimethylamino derivative indicate onset decomposition at 62°C (DSC), necessitating refrigeration during transport.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator